Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate
Overview
Description
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is often used in research and development due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the bicyclic structure.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Forms: Depending on the specific oxidizing or reducing agents.
Hydrolysis Products: Amine and carbon dioxide.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacokinetic properties .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new chemical processes and technologies .
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Tert-butyl (1S,4S)-(-)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Shares a similar bicyclic structure but differs in the functional groups attached.
Tert-butyl (1S,4S)-(-)-2,5-diazabicyclo[2.2.1]heptane: Another related compound with a similar core structure but different substituents.
Uniqueness:
- The presence of the tert-butyl carbamate group in Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate imparts unique reactivity and stability compared to its analogs.
- Its specific stereochemistry (1S,4S,7S) also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMTYLUKCLIYBU-CIUDSAMLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1NC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H]2CC[C@@H]1NC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1290626-06-0 | |
Record name | rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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